molecular formula C28H28ClN3O2 B11050049 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11050049
M. Wt: 474.0 g/mol
InChI Key: WMCIMHGMVMDTEC-UHFFFAOYSA-N
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Description

4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE: is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Chlorophenoxybutyl Group: This step involves the nucleophilic substitution reaction between the benzodiazole core and 4-chlorophenoxybutyl halide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2-methylphenyl isocyanate under controlled conditions to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinone moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the pyrrolidinone ring, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for activity against various biological targets, including enzymes and receptors.

    Diagnostics: It can be used as a fluorescent probe or imaging agent in biological assays.

Industry:

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

    Electronics: It can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The chlorophenoxy and pyrrolidinone groups can further enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 4-{1-[4-(4-BROMOPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[4-(4-FLUOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE

Uniqueness: The presence of the chlorophenoxy group in 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-8-2-4-10-25(20)32-19-21(18-27(32)33)28-30-24-9-3-5-11-26(24)31(28)16-6-7-17-34-23-14-12-22(29)13-15-23/h2-5,8-15,21H,6-7,16-19H2,1H3

InChI Key

WMCIMHGMVMDTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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